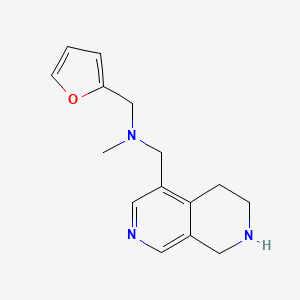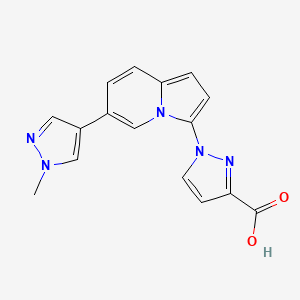![molecular formula C10H18N4O B8109579 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8109579.png)
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where an azide reacts with an alkyne to form the triazole ring . This reaction can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted methods, which are catalyst-free and eco-friendly . These methods provide a quick and efficient way to produce the compound in multigram quantities, starting from commercially available and inexpensive reagents .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Cyclopropylmethyl)-7-(Ethoxymethyl)-4,5,6,7-Tetrahydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo-[4,3-a]pyrazines
Uniqueness
Compared to similar compounds, 7-(Ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine stands out due to its specific ethoxymethyl and ethyl substituents, which can influence its biological activity and chemical reactivity. These unique structural features may enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Propriétés
IUPAC Name |
7-(ethoxymethyl)-1-ethyl-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-14-10-8(7-15-4-2)5-11-6-9(10)12-13-14/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXUMBACYREPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2COCC)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N,N-dimethylacetamide](/img/structure/B8109504.png)
![N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B8109520.png)
![1-((6-Methylpyridin-2-yl)methyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8109522.png)
![2-(Pyrimidin-5-Yl)-2,7-Diazaspiro[4.4]Nonan-3-One](/img/structure/B8109524.png)
![N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B8109535.png)
![5-[2-(methylamino)-2-oxoethyl]-6,6-dioxo-4H-imidazo[5,1-d][1,2,5]benzothiadiazepine-3-carboxylic acid](/img/structure/B8109543.png)
![cis-2-(Pyrimidin-4-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8109549.png)

![1-((1H-Pyrrol-1-Yl)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepine](/img/structure/B8109559.png)
![Pyrazin-2-yl(9-(pyrimidin-2-yl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B8109566.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B8109571.png)
![2-(4-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8109572.png)
![(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide](/img/structure/B8109605.png)

